molecular formula C17H21N3O6S2 B2809589 methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 2320211-93-4

methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2809589
CAS No.: 2320211-93-4
M. Wt: 427.49
InChI Key: NTCMATYPXIDNQH-UHFFFAOYSA-N
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Description

Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate (CAS: 1428352-81-1) is a synthetic organic compound characterized by a benzoate ester core linked via dual sulfonyl groups to a piperidine ring, which is further substituted with a 1-methylimidazole moiety. Its molecular formula is C₁₈H₂₃N₃O₄S₂ (MW: 409.52 g/mol), and its structure includes two sulfonyl bridges, a piperidine heterocycle, and a methylated imidazole ring .

Properties

IUPAC Name

methyl 4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c1-19-12-9-18-17(19)27(22,23)14-7-10-20(11-8-14)28(24,25)15-5-3-13(4-6-15)16(21)26-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCMATYPXIDNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by sulfonylation and subsequent coupling with piperidine and benzoate groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and methyl benzoate under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the imidazole or piperidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

Methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl vs. Sulfinyl/Thioether Groups The target compound features two sulfonyl (-SO₂-) groups, which are strong electron-withdrawing groups (EWGs). In contrast, compounds like 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () contain a sulfinyl (-SO-) group, while 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde () uses a sulfanyl (-S-) group.

Benzoate Ester vs. Urea/Triazine Linkages

  • Unlike sulfonylurea herbicides such as metsulfuron methyl (), which incorporate a triazine ring and urea bridge, the target compound’s benzoate ester and dual sulfonyl architecture suggest divergent reactivity and applications. Sulfonylureas inhibit acetolactate synthase in plants, whereas the target compound’s imidazole-piperidine motif may target human enzymes or receptors .

Heterocyclic Core Modifications

Piperidine vs. Piperazine Derivatives

  • The piperidine ring in the target compound differs from piperazine derivatives like 3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl methanesulfonate (). Piperidine (saturated six-membered ring with one nitrogen) is less basic than piperazine (two nitrogen atoms), impacting pharmacokinetics such as membrane permeability and metabolic stability .

Imidazole vs. Benzimidazole/Triazine Moieties The 1-methylimidazole group contrasts with benzimidazole-based compounds (e.g., ) or triazine-containing agrochemicals (). Imidazole rings are known for their role in coordinating metal ions and modulating biological activity, such as antifungal or anticancer effects, while triazines are primarily used in herbicides .

Pharmacological and Physicochemical Properties

Property Target Compound Comparable Compound (Evidence) Key Difference
Molecular Weight 409.52 g/mol Metsulfuron methyl (397.36 g/mol, ) Higher MW due to dual sulfonyl groups.
Polarity High (two -SO₂- groups) Sulfanyl derivatives (lower polarity, ) Enhanced solubility in polar solvents.
Bioactivity Undisclosed (structural hints) Anticancer/antimicrobial (imidazoles, ) Potential for kinase or protease inhibition.

Q & A

Basic: What are the standard protocols for synthesizing methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate, and how is reaction progress monitored?

Answer:
The synthesis typically involves multi-step pathways, starting with piperidine derivatives and sulfonyl/benzoate precursors. Key steps include sulfonylation of the imidazole moiety, coupling with a piperidine scaffold, and esterification. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures between 60–80°C, and catalysts such as triethylamine) are critical for yield optimization .
Progress is monitored using HPLC to track intermediate formation and NMR spectroscopy (¹H/¹³C) to confirm bond formation and purity. For example, the disappearance of a piperidine proton signal (~δ 3.2 ppm) and emergence of sulfonyl-linked imidazole peaks (δ 7.5–8.0 ppm) indicate successful coupling .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for sulfonyl-piperidine coupling?

Answer:
Discrepancies in mechanistic pathways (e.g., nucleophilic substitution vs. radical intermediates) can be addressed using density functional theory (DFT) . By calculating activation energies for proposed intermediates, researchers identify the most thermodynamically favorable pathway. For instance, a study on similar sulfonyl-piperidine systems showed that a two-step nucleophilic attack (via a tetrahedral intermediate) had a lower energy barrier (~15 kcal/mol) than radical mechanisms . Molecular dynamics simulations further validate solvent effects and steric hindrance .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Answer:

  • FT-IR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups.
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and piperidine/imidazole CH₂/CH₃ groups (δ 2.5–3.5 ppm). ¹³C NMR resolves carbonyl (δ ~165 ppm) and sulfonyl-linked carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 449.12) and fragments (e.g., loss of –SO₂ groups at m/z 321) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation affecting biological activity?

Answer:
Single-crystal X-ray diffraction provides bond lengths/angles critical for understanding conformational flexibility. For example, in a related benzimidazole-sulfonamide analog, the dihedral angle between the imidazole and benzoate rings (85.2°) revealed steric constraints that reduce binding to target enzymes. Such data guide structural modifications (e.g., introducing methyl groups to stabilize bioactive conformations) .

Basic: What in vitro assays are used to evaluate this compound’s pharmacological potential?

Answer:

  • Enzyme inhibition assays : Test activity against targets like carbonic anhydrase or kinases (IC₅₀ values measured via fluorescence/quenching).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine EC₅₀.
  • Microbial susceptibility : Broth microdilution assays for antimicrobial activity (MIC values) .

Advanced: How do structural modifications (e.g., substituent changes) address conflicting bioactivity data across studies?

Answer:
Contradictory results (e.g., high activity in kinase assays but low cytotoxicity) may arise from poor membrane permeability. LogP calculations (e.g., from HPLC retention times) guide substituent changes: replacing a methyl group with a polar morpholine moiety reduced LogP from 2.8 to 1.3, improving cellular uptake . SAR (Structure-Activity Relationship) studies systematically compare analogs to isolate critical pharmacophores .

Basic: What purification strategies optimize yield and purity for this compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) separates sulfonamide byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (≥98% by HPLC) .

Advanced: How can kinetic studies reconcile discrepancies in reaction rates under varying pH conditions?

Answer:
pH-dependent sulfonylation rates are analyzed via stopped-flow UV-Vis spectroscopy , tracking absorbance changes at 280 nm (imidazole activation). For example, at pH 7.4, the reaction follows pseudo-first-order kinetics (k = 0.12 min⁻¹), while acidic conditions (pH 4.0) slow rates (k = 0.03 min⁻¹) due to protonation of the imidazole nitrogen .

Basic: What solvent systems stabilize this compound during storage?

Answer:
Anhydrous DMSO or acetonitrile at –20°C prevents hydrolysis of the sulfonyl and ester groups. Lyophilization in the presence of trehalose (1:1 w/w) enhances solid-state stability .

Advanced: How do molecular docking simulations predict target binding modes despite conflicting crystallographic data?

Answer:
Discrepancies between docking poses and X-ray structures (e.g., imidazole orientation) are resolved using ensemble docking , which accounts for protein flexibility. For a kinase target, simulations showed that a 30° rotation in the piperidine ring improved hydrogen bonding (ΔG = –9.8 kcal/mol vs. –7.2 kcal/mol in rigid docking) .

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